3-(6-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[4-(MORPHOLIN-4-YL)PHENYL]PROPANAMIDE
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Overview
Description
3-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[4-(morpholin-4-yl)phenyl]propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzoxazole core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[4-(morpholin-4-yl)phenyl]propanamide typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with chloroacetyl chloride under acidic conditions.
Chlorination: The benzoxazole core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Amidation: The chlorinated benzoxazole is reacted with 4-(morpholin-4-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[4-(morpholin-4-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the oxo group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
3-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[4-(morpholin-4-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Pharmacology: The compound is studied for its effects on various biochemical pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[4-(morpholin-4-yl)phenyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole core can bind to active sites of enzymes, inhibiting their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
3-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-phenylpropanamide: Lacks the morpholine moiety, which may affect its solubility and bioavailability.
3-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[4-(piperidin-4-yl)phenyl]propanamide: Contains a piperidine ring instead of morpholine, which may alter its pharmacological properties.
Uniqueness
The presence of the morpholine moiety in 3-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[4-(morpholin-4-yl)phenyl]propanamide enhances its solubility and bioavailability, making it a unique compound with potential advantages in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(4-morpholin-4-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c21-14-1-6-17-18(13-14)28-20(26)24(17)8-7-19(25)22-15-2-4-16(5-3-15)23-9-11-27-12-10-23/h1-6,13H,7-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTXBYWWBDBORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CCN3C4=C(C=C(C=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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